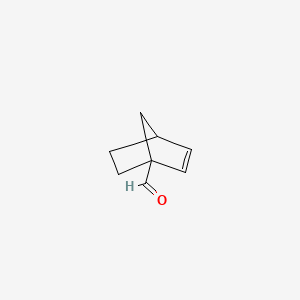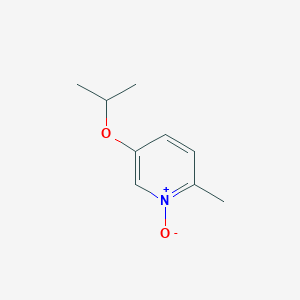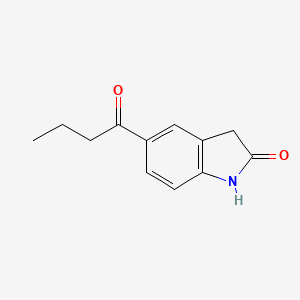![molecular formula C13H11NO4 B8557225 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- CAS No. 186376-28-3](/img/structure/B8557225.png)
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is a heterocyclic compound known for its unique bicyclic structure. This compound is notable for its broad spectrum of antimicrobial activity against bacteria, yeast, and fungi . It has been used in various commercial products for the prevention and treatment of skin infections such as impetigo, acne, and athlete’s foot .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- can be achieved through several methods:
Cyclopropanation of Maleimides: This method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, providing high yields and diastereoselectivities.
Intramolecular Cyclopropanation: Utilizing Ru(II) catalysis, this method involves the intramolecular cyclopropanation of alpha-diazoacetates.
Industrial Production Methods
Industrial production methods often involve large-scale cyclopropanation reactions, which are optimized for high yield and purity. The use of transition metal catalysts such as palladium and ruthenium is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating skin infections and other microbial diseases.
Industry: Utilized in the production of antimicrobial agents for various commercial products.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- involves its incorporation into DNA during replication. This process forms mutagenic lesions in the genetic material of cells without altering its chemical structure, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: These derivatives are used in drug design and have various biological activities.
Uniqueness
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)- is unique due to its broad-spectrum antimicrobial activity and its ability to form mutagenic lesions in DNA, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
186376-28-3 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-8-9(10(8)13(17)18)12(16)14(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,18) |
Clé InChI |
DCBOVHSPJWLEQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3C(C3C(=O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


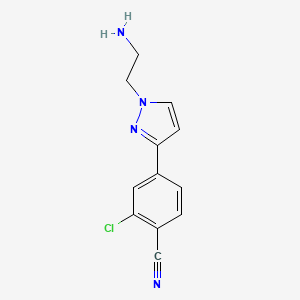
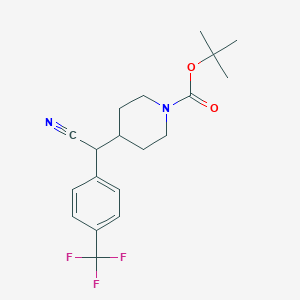
![4-amino-N-(2-methyl-5-nitrophenyl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8557159.png)
![methyl 4-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethoxy]benzoate](/img/structure/B8557164.png)
![Benzonitrile, 4-[1-[(trimethylsilyl)methyl]ethenyl]-](/img/structure/B8557167.png)
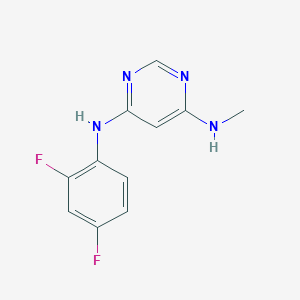
![4'-(Ethylsulfonyl)-2'-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8557174.png)
![4-[2-(Pyrrolidin-1-yl)ethylamino]pyridine](/img/structure/B8557178.png)
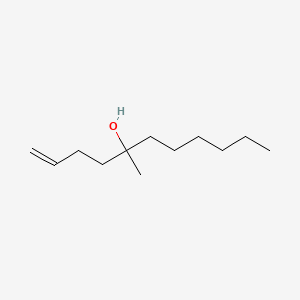
![Tert-butyl 3-[(cyclohexylmethyl)amino]propanoate](/img/structure/B8557193.png)
